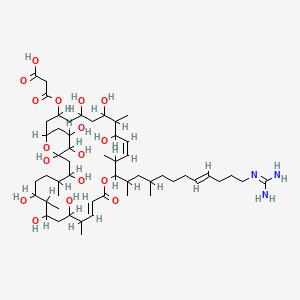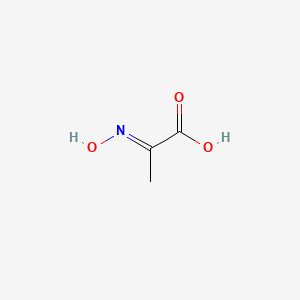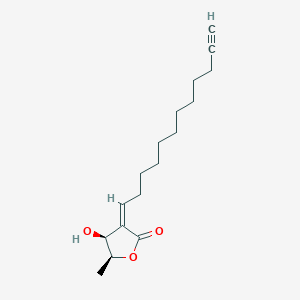
Lincomolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincomolide B is a natural product found in Lindera communis, Machilus wangchiana, and Cinnamomum kotoense with data available.
Scientific Research Applications
Cytotoxicity and Cancer Research
Lincomolide B, identified in the stem bark of Formosan Lindera communis, has been studied for its cytotoxic properties. It exhibits cytotoxicity against various cancer cell lines, such as P-388, KB16, A549, and HT-29, indicating its potential application in cancer research and therapy. The compound's structure was determined through spectral analyses, underlining its significance in medicinal chemistry (Tsai, Hung, Duh, Chen, Lin, & Chen, 2001).
Antitubercular Activity
A study on compounds isolated from the stem wood of Cinnamomum kotoense revealed that lincomolide B possesses in vitro antitubercular activities. It showed notable efficacy against Mycobacterium tuberculosis, suggesting its potential role in developing treatments for tuberculosis (Chen, Peng, Tsai, & Chen, 2005).
Biosynthesis and Genetic Control
Research on the biosynthesis of lincomycin, which includes lincomolide B, involves understanding its chemical structure and genetic control. Studies have focused on lincomycin-producing strains, highlighting the significance of genetic and metabolic pathways in the synthesis of lincomycin and its derivatives (Spížek & Řezanka, 2004).
Biodegradation and Environmental Impact
The environmental impact and biodegradation of lincomycin, including lincomolide B, are vital research areas. Studies involving the degradation of lincomycin in environmental samples focus on understanding the mechanisms of biodegradation and its implications on human health and the environment (Wang, Cai, Zhang, & Liu, 2018).
properties
Product Name |
Lincomolide B |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3Z,4S,5S)-3-dodec-11-ynylidene-4-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h1,13-14,16,18H,4-12H2,2H3/b15-13-/t14-,16+/m0/s1 |
InChI Key |
ZOHSBTYPSYCTIC-CHQMYWLCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](/C(=C/CCCCCCCCCC#C)/C(=O)O1)O |
SMILES |
CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |
Canonical SMILES |
CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |
synonyms |
lincomolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)

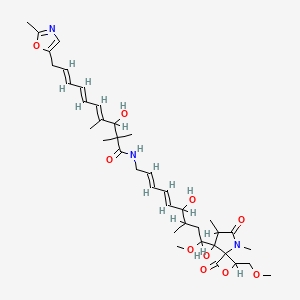
![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
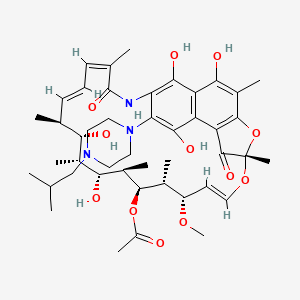
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
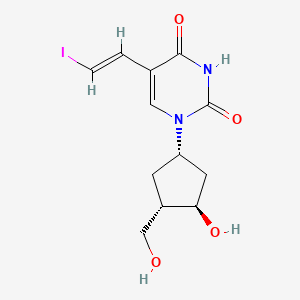
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)
